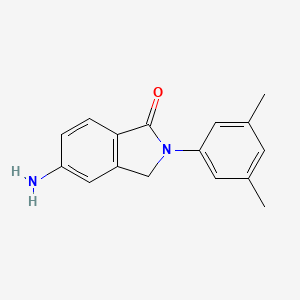
1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- is a complex organic compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and potential applications in medicinal chemistry
Métodos De Preparación
The synthesis of 1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate precursor under specific reaction conditions. For instance, the precursor 5-amino-2-(3,5-dimethylphenyl)benzamide can undergo cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired isoindolone structure. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Análisis De Reacciones Químicas
1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: Researchers may use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new materials or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- involves its interaction with specific molecular targets. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use, such as its role in inhibiting or activating certain biochemical processes.
Comparación Con Compuestos Similares
1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- can be compared with other isoindolone derivatives, such as:
1H-Isoindol-1-one, 5-amino-2-phenyl-2,3-dihydro-: This compound lacks the dimethyl groups on the phenyl ring, which may result in different chemical properties and biological activities.
1H-Isoindol-1-one, 5-amino-2-(4-methylphenyl)-2,3-dihydro-: The presence of a single methyl group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.
Propiedades
Número CAS |
651733-87-8 |
|---|---|
Fórmula molecular |
C16H16N2O |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
5-amino-2-(3,5-dimethylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C16H16N2O/c1-10-5-11(2)7-14(6-10)18-9-12-8-13(17)3-4-15(12)16(18)19/h3-8H,9,17H2,1-2H3 |
Clave InChI |
FYCGXEDKQJBOIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N2CC3=C(C2=O)C=CC(=C3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide](/img/structure/B12538149.png)
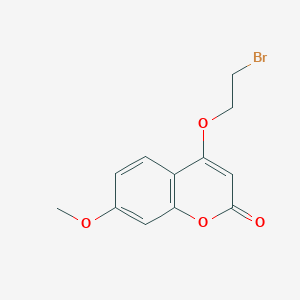
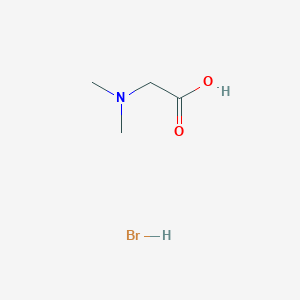
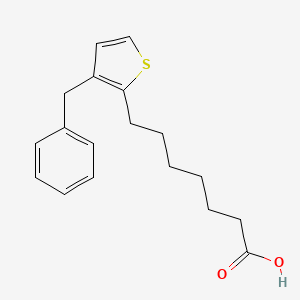

![3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12538177.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one](/img/structure/B12538180.png)
![2-[(2-Aminophenyl)sulfanyl]butanedinitrile](/img/structure/B12538194.png)
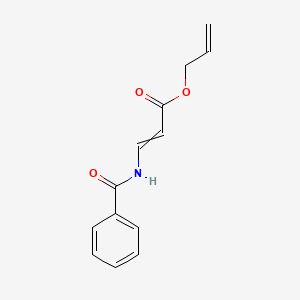
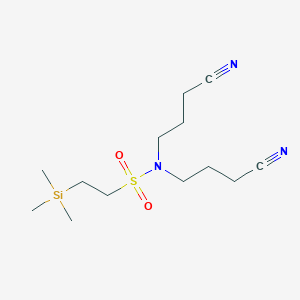
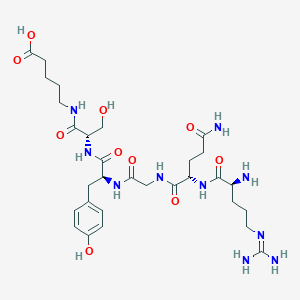

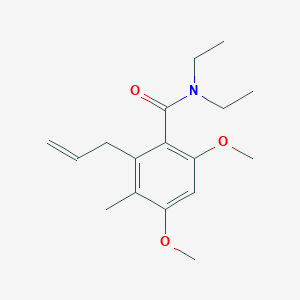
![(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid](/img/structure/B12538230.png)
